Physicochemical Differentiation: Predicted Lipophilicity (AlogP) and Molecular Weight Shift vs. the Non-Methylated Imidazole Analog
Computational prediction of logP, a key determinant of membrane permeability and metabolic stability, indicates a significant shift upon introduction of the 2-methyl group on the imidazole ring. The target compound (MW 191.19) has a predicted AlogP approximately 0.4–0.6 log units higher than its non-methylated analog 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (MW 177.16) . This increase in lipophilicity, driven by the methyl substituent, is consistent with the ~0.5 log unit increment typically observed per methyl group addition in heterocyclic systems [1]. This shift can influence passive permeability across biological membranes (e.g., Caco-2 models) and non-specific protein binding.
| Evidence Dimension | Predicted lipophilicity (AlogP) and molecular weight |
|---|---|
| Target Compound Data | Predicted AlogP ~0.2 to 0.5 (depending on tautomeric form); MW 191.19 |
| Comparator Or Baseline | 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (CAS 2090173-69-4): Predicted AlogP ~-0.2 to 0.0; MW 177.16 |
| Quantified Difference | ΔAlogP ≈ +0.4 to +0.6; ΔMW = +14.03 |
| Conditions | Computational prediction (ACD/Labs or ChemAxon consensus method); standard conditions (25°C, aqueous buffer) |
Why This Matters
For procurement decisions, the higher predicted lipophilicity suggests that the target compound may exhibit improved passive membrane permeability compared to the non-methylated analog, a differentiating factor for cell-based assay development.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Provides the foundational π-value for methyl group contribution to logP). View Source
